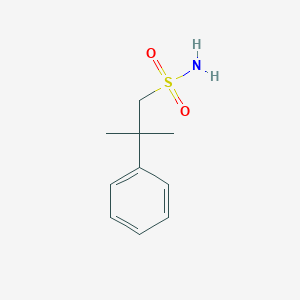![molecular formula C11H10O2 B13199450 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is a unique and structurally intriguing compound. It features a bicyclic framework with a phenyl group attached to one of the bridgehead carbons and a carboxylic acid functional group. This compound is part of the bicyclo[1.1.0]butane family, known for their high strain and reactivity due to the small ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method includes the cycloaddition of suitable precursors under controlled conditions. For example, the cycloaddition of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium forms bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired bicyclo[1.1.0]butane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The strained bicyclic system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are common.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Wirkmechanismus
The mechanism of action for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid involves its high strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or polymerization in industrial settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and carboxylic acid groups.
1-Azabicyclo[1.1.0]butane: A nitrogen analog with different reactivity and applications.
Cyclobutanes: Less strained analogs with different chemical properties.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic system with functional groups that allow for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-phenylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O2/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
InChI-Schlüssel |
HEXNLIYFOJQFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


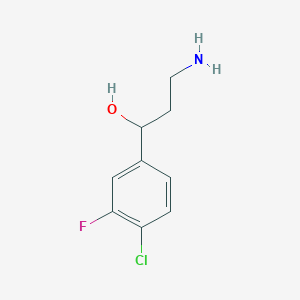
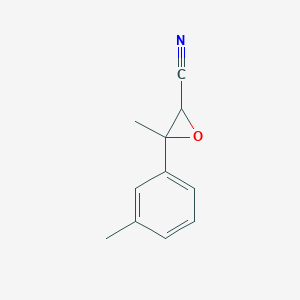
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
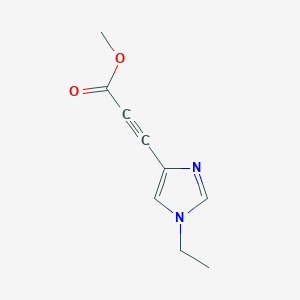
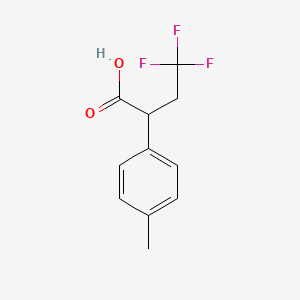
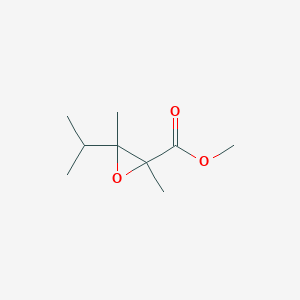
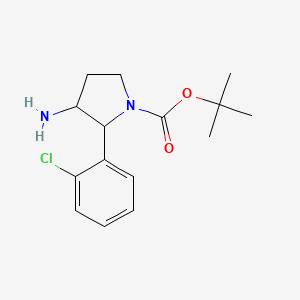
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)
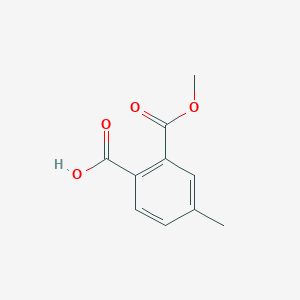
![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

